molecular formula C13H18O5 B14240179 (4-Hydroxy-3-methoxyphenyl)methyl 3-ethoxypropanoate CAS No. 422268-54-0

(4-Hydroxy-3-methoxyphenyl)methyl 3-ethoxypropanoate

Cat. No.: B14240179
CAS No.: 422268-54-0
M. Wt: 254.28 g/mol
InChI Key: OTCSYKQJVAXPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxy-3-methoxyphenyl)methyl 3-ethoxypropanoate is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxy group, a methoxy group, and an ethoxypropanoate moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-methoxyphenyl)methyl 3-ethoxypropanoate typically involves the esterification of (4-Hydroxy-3-methoxyphenyl)methanol with 3-ethoxypropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-methoxyphenyl)methyl 3-ethoxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

    Oxidation: Formation of this compound with a carbonyl group.

    Reduction: Formation of (4-Hydroxy-3-methoxyphenyl)methyl 3-ethoxypropanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Hydroxy-3-methoxyphenyl)methyl 3-ethoxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl 3-ethoxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Hydroxy-3-methoxybenzaldehyde): Known for its use in flavoring and fragrance industries.

    (4-Hydroxy-3-methoxyphenyl)methyl acetate: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.

Uniqueness

(4-Hydroxy-3-methoxyphenyl)methyl 3-ethoxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

422268-54-0

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl 3-ethoxypropanoate

InChI

InChI=1S/C13H18O5/c1-3-17-7-6-13(15)18-9-10-4-5-11(14)12(8-10)16-2/h4-5,8,14H,3,6-7,9H2,1-2H3

InChI Key

OTCSYKQJVAXPDI-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)OCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.